Cyclohepta[b]pyrrol-2-amine
Overview
Description
Cyclohepta[b]pyrrol-2-amine is a heterocyclic compound that features a seven-membered ring fused to a pyrrole ring with an amine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohepta[b]pyrrol-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-chlorocyclohepta[b]pyrroles with o-phenylenediamine, followed by treatment with polyphosphoric acid . Another method involves the use of trimethylsilyldiazomethane as a reagent to generate alkylidene carbenes, which can then be trapped by an amine to afford cyclohepta[b]pyrrol-2-ones .
Industrial Production Methods: The use of safe and stable reagents like trimethylsilyldiazomethane is advantageous for industrial applications due to its stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions: Cyclohepta[b]pyrrol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Substitution reactions, such as those involving halogens or other nucleophiles, can modify the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions include various substituted cyclohepta[b]pyrrol-2-amines, oxides, and reduced amine derivatives .
Scientific Research Applications
Cyclohepta[b]pyrrol-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Cyclohepta[b]pyrrol-2-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis through the mitochondrial pathway . This makes it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
Cyclohepta[b]pyrrol-2-ones: These compounds share a similar core structure but differ in the functional groups attached.
Pyrrolo[2′,3′3,4]cyclohepta[1,2-d][1,2]oxazoles: These compounds are also heterocyclic and have shown potent antimitotic activity.
Cyclohepta[4,5]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles: These compounds are used in biochemistry and optoelectronics.
Uniqueness: Cyclohepta[b]pyrrol-2-amine is unique due to its specific amine substitution at the second position, which imparts distinct chemical reactivity and biological activity compared to its analogs
Biological Activity
Cyclohepta[b]pyrrol-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanism of action, and therapeutic potential based on recent research findings.
This compound belongs to a class of bicyclic compounds that have shown promise in various biological applications, particularly as antitumor agents. The structural features of cyclohepta[b]pyrrol derivatives contribute to their interaction with biological targets, making them suitable candidates for drug development.
Research indicates that this compound and its derivatives exhibit significant antiproliferative effects against cancer cell lines. The proposed mechanism involves:
- Cell Cycle Arrest : Compounds derived from this compound induce cell cycle arrest at the G2/M phase. This is primarily due to their ability to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division .
- Induction of Apoptosis : The compounds trigger apoptosis through the mitochondrial pathway, characterized by mitochondrial depolarization and the activation of caspases . This apoptotic effect is enhanced by the generation of reactive oxygen species (ROS) and PARP cleavage activation.
3.1 In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of this compound derivatives against various human cancer cell lines. Notable findings include:
- Growth Inhibition : Cyclohepta[b]pyrrol derivatives exhibited GI50 values in the nanomolar range across multiple cancer types, including leukemia and solid tumors .
Compound | Cell Line | GI50 (μM) |
---|---|---|
3u | NCI Panel | 0.08 |
3z | NCI Panel | 0.25 |
4 | Lymphoma | <0.5 |
3.2 Case Studies
Several case studies highlight the potential of cyclohepta[b]pyrrol derivatives in cancer therapy:
- Lymphoma Models : Specific derivatives demonstrated high selectivity toward lymphoma cells with low toxicity towards normal cells, indicating their therapeutic potential in hematological malignancies .
- Xenograft Models : In vivo studies using xenograft models showed that these compounds could significantly reduce tumor volume without adversely affecting normal tissue proliferation .
4. Structure-Activity Relationship (SAR)
The biological activity of cyclohepta[b]pyrrol derivatives is closely linked to their chemical structure. Key observations include:
- Substituent Effects : The presence of specific substituents, such as methoxy groups on aromatic rings, enhances antiproliferative activity. For instance, compounds with a 3,4,5-trimethoxyphenyl ring exhibited superior growth inhibitory effects compared to those lacking these groups .
- Ring Size Influence : Alterations in the central ring size affect the overall potency; larger ring systems may lead to reduced activity due to steric hindrance .
5. Conclusion
This compound represents a promising scaffold for developing novel anticancer agents. The compound's ability to induce cell cycle arrest and apoptosis through well-defined mechanisms positions it as a valuable candidate for further exploration in cancer therapy.
Properties
IUPAC Name |
cyclohepta[b]pyrrol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-6-7-4-2-1-3-5-8(7)11-9/h1-6H,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGPVJJABHHVAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(N=C2C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456477 | |
Record name | Cyclohepta[b]pyrrol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3336-74-1 | |
Record name | Cyclohepta[b]pyrrol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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